molecular formula C6H4ClNO4 B1678862 Nifurmerone CAS No. 5579-95-3

Nifurmerone

Cat. No. B1678862
CAS RN: 5579-95-3
M. Wt: 189.55 g/mol
InChI Key: DQJAAEADFORVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifurmerone is a chemical compound with the molecular formula C6H4ClNO4 . Its molecular weight is 189.55 g/mol .


Molecular Structure Analysis

Nifurmerone’s molecular structure can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . The molecular structure of Nifurmerone includes an exact mass of 188.9828853 g/mol .


Physical And Chemical Properties Analysis

Nifurmerone has a molecular weight of 189.55 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . Its physical and chemical properties can be analyzed using various techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

Nitrofurazone and Nitric Oxide Donors

Nitrofurazone, a well-researched antibacterial drug, has been utilized in scientific studies for its potential applications beyond its traditional use as an antimicrobial agent. Notably, a study explored the photosensitization of fluorofuroxans, compounds related to nitrofurazone, for the development of switchable nitric oxide (NO) donors. These donors are designed to release NO under controlled conditions, offering medicinal benefits. The research highlighted the use of photosensitizers to enable the isomerization of fluorofuroxan using visible light, marking a significant advancement in the field of medicinal chemistry and drug development (Seymour et al., 2017).

Nitrofurazone and Carcinogenesis

In another significant study, the mechanisms underlying the carcinogenic effects of nitrofurazone were investigated. Nitrofurazone, primarily used in veterinary medicine, has been associated with causing tumors in animals. The research delved into the stimulation of cell proliferation and DNA damage caused by nitrofurazone, providing insights into its potential role in tumor initiation and progression. This study contributed to a better understanding of the drug's mechanism of action and its implications in carcinogenesis (Hiraku et al., 2004).

Nitrofurazone and Drug Photodegradation

The photodegradation process of nitrofurazone was also a subject of scientific investigation. A study applied a novel chemometric technique to describe the kinetic model of nitrofurazone photodegradation, providing valuable data on the stability and behavior of the drug under light exposure. This research is crucial for understanding the drug's stability and its implications for storage and use in medical applications (De Luca et al., 2010).

Nitrofurazone and Antibacterial Applications

Nitrofurazone has been extensively studied for its antibacterial properties. A study on the cathodic stripping voltammetric behavior of nitrofurazone provided insights into its determination in pharmaceutical dosage forms, urine, and serum, highlighting its widespread use and the necessity for accurate monitoring methods. This research is fundamental in ensuring the proper usage and monitoring of nitrofurazone in clinical settings (Khodari et al., 1999).

properties

IUPAC Name

2-chloro-1-(5-nitrofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4/c7-3-4(9)5-1-2-6(12-5)8(10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAAEADFORVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204358
Record name Nifurmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifurmerone

CAS RN

5579-95-3
Record name Nifurmerone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIFURMERONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifurmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFURMERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57Y390K2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurmerone
Reactant of Route 2
Reactant of Route 2
Nifurmerone
Reactant of Route 3
Reactant of Route 3
Nifurmerone
Reactant of Route 4
Reactant of Route 4
Nifurmerone
Reactant of Route 5
Nifurmerone
Reactant of Route 6
Reactant of Route 6
Nifurmerone

Citations

For This Compound
3
Citations
E Boyland, BE Speyer - Biochemical Journal, 1970 - portlandpress.com
1. A glutathione transferase present in rat and human liver supernatant catalyses the reaction of some 2-substituted 5-nitrofuran derivatives with GSH, with formation of a conjugate and …
Number of citations: 33 portlandpress.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.